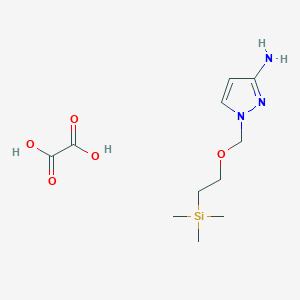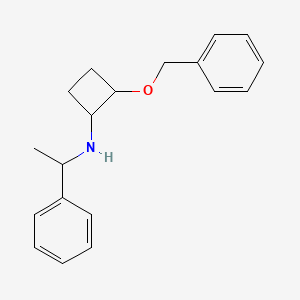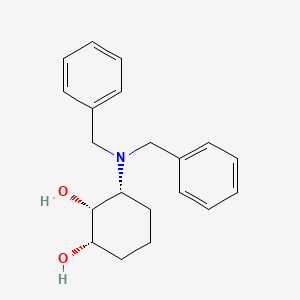
1,2,3,6-Tetrahydro-2,3'-bipyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride is an organic compound known for its unique bicyclic structure. It is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor. This compound is primarily used in organic synthesis as a ligand or catalyst precursor due to its strong coordination ability and reducing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride is typically synthesized through the hydrogenation of 2,2’-bipyridine. The process involves the following steps:
Hydrogenation Reaction: 2,2’-bipyridine is subjected to hydrogenation in the presence of a suitable catalyst such as palladium or nickel. The reaction is carried out under high pressure of hydrogen gas.
Catalyst and Solvent: Common catalysts include palladium on carbon (Pd/C) or Raney nickel. The reaction is usually performed in an appropriate solvent like ethanol or methanol.
Reaction Conditions: The reaction is conducted at elevated temperatures (typically around 50-100°C) and pressures (around 10-50 atm) to ensure complete hydrogenation.
Industrial Production Methods
In an industrial setting, the production of 1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride follows a similar hydrogenation process but on a larger scale. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3’-bipyridine.
Reduction: Further reduction can lead to the formation of fully saturated bipyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Solvents: Reactions are typically carried out in polar solvents such as ethanol, methanol, or acetonitrile.
Major Products
Oxidation: Produces 2,3’-bipyridine.
Reduction: Leads to fully saturated bipyridine derivatives.
Substitution: Results in various substituted bipyridine compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s bicyclic structure allows it to act as a versatile ligand, stabilizing transition states and intermediates in catalytic reactions.
Comparaison Avec Des Composés Similaires
1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride can be compared with other similar compounds such as:
2,2’-Bipyridine: Unlike 1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride, 2,2’-bipyridine is fully aromatic and lacks the hydrogenated ring, resulting in different coordination properties.
1,2,3,4-Tetrahydroquinoline: This compound has a similar partially hydrogenated structure but differs in the position of the nitrogen atoms and the overall ring system.
Pyridine: A simpler aromatic compound with a single nitrogen atom, used widely as a ligand and solvent in chemical reactions.
The uniqueness of 1,2,3,6-Tetrahydro-2,3’-bipyridine dihydrochloride lies in its specific hydrogenated structure, which imparts distinct chemical reactivity and coordination behavior compared to its fully aromatic or differently substituted counterparts.
Propriétés
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-4,6,8,10,12H,5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPOXBANIMRQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8105842.png)


![3-[[(S)-(5-Ethenylquinuclidine-2-yl)(6-methoxy-4-quinolinyl)methyl]amino]-4-[3,5-bis(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B8105867.png)
![[2-chloro-5-[(5-methyl-3-oxocyclohexen-1-yl)amino]phenyl]-(1-hydroxypropylidene)azanium;chloride](/img/structure/B8105875.png)

![sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate](/img/structure/B8105896.png)
